molecular formula C20H12Cl2N2OS B186279 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide CAS No. 5841-57-6

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide

Cat. No. B186279
CAS RN: 5841-57-6
M. Wt: 399.3 g/mol
InChI Key: ZZYVCCCDKUBASY-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a benzamide derivative that has been synthesized through a multi-step process, and its biological activity has been extensively studied in various experimental models.

Mechanism Of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves the inhibition of various molecular targets involved in cancer progression and inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.

Biochemical And Physiological Effects

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biochemical and physiological effects in experimental models. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in cellular defense against oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its high purity, stability, and well-characterized biological activity. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multi-step synthesis process has been well-characterized, and its biological activity has been extensively studied in various experimental models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide exhibits various biochemical and physiological effects and has been found to inhibit the activity of molecular targets involved in cancer progression and inflammation. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in disease therapy and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide to form 2-chloro-5-nitrobenzothioamide. This compound is then treated with 2-chloroaniline in the presence of a catalyst to produce N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. The purity of the synthesized compound is confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases and vascular endothelial growth factor.

properties

CAS RN

5841-57-6

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide

Molecular Formula

C20H12Cl2N2OS

Molecular Weight

399.3 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide

InChI

InChI=1S/C20H12Cl2N2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25)

InChI Key

ZZYVCCCDKUBASY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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